(2E)-3-(1-methyl-1H-1,2,3-triazol-4-yl)-1-(thiophen-2-yl)prop-2-en-1-one
Description
Properties
IUPAC Name |
(E)-3-(1-methyltriazol-4-yl)-1-thiophen-2-ylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3OS/c1-13-7-8(11-12-13)4-5-9(14)10-3-2-6-15-10/h2-7H,1H3/b5-4+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIKFLBLWJLLOOG-SNAWJCMRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C=CC(=O)C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(N=N1)/C=C/C(=O)C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2E)-3-(1-methyl-1H-1,2,3-triazol-4-yl)-1-(thiophen-2-yl)prop-2-en-1-one has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the synthesis, biological evaluation, and potential therapeutic applications of this compound, highlighting its anticancer, antimicrobial, and anti-inflammatory properties.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the reaction of thiophene derivatives with 1-methyl-1H-1,2,3-triazole in the presence of appropriate catalysts. The resulting compound features a triazole ring known for its stability and ability to form hydrogen bonds with biological targets.
Structural Formula
The structural formula can be represented as follows:
Anticancer Activity
Research indicates that compounds containing the triazole moiety exhibit significant anticancer properties. For instance, studies have shown that derivatives similar to this compound can inhibit cell proliferation in various cancer cell lines by targeting thymidylate synthase (TS), a crucial enzyme in DNA synthesis.
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line Tested | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 1.1 | TS Inhibition |
| Compound B | HCT-116 | 2.6 | TS Inhibition |
| Compound C | HepG2 | 1.4 | TS Inhibition |
In a comparative study, the synthesized triazole derivatives demonstrated IC50 values lower than standard chemotherapeutics like doxorubicin and 5-fluorouracil, indicating their potential as effective anticancer agents .
Antimicrobial Activity
The antimicrobial efficacy of this compound has also been evaluated against various bacterial strains. The compound exhibited notable activity against Escherichia coli and Staphylococcus aureus, suggesting its potential as an antimicrobial agent.
Table 2: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 50 µg/mL |
| S. aureus | 30 µg/mL |
These findings align with previous research on thiophene derivatives which have been documented to possess broad-spectrum antimicrobial properties .
Anti-inflammatory Properties
Thiophene-containing compounds are recognized for their anti-inflammatory effects. The mechanism often involves the inhibition of pro-inflammatory cytokines and modulation of signaling pathways associated with inflammation. This property makes this compound a candidate for further exploration in inflammatory disease models .
Case Study 1: Anticancer Efficacy
A recent study investigated the anticancer effects of a series of triazole derivatives including our compound on multiple cancer cell lines. The results indicated that these compounds could induce apoptosis in cancer cells through the activation of caspase pathways .
Case Study 2: Antimicrobial Screening
In another study focused on antimicrobial screening, researchers tested various triazole derivatives against clinical isolates of S. aureus. The results showed that compounds with a thiophene moiety had enhanced activity compared to those without, highlighting the importance of structural components in biological efficacy .
Scientific Research Applications
Applications in Medicinal Chemistry
Antimicrobial Activity:
Triazole derivatives are well-known for their antimicrobial properties. Studies have shown that (2E)-3-(1-methyl-1H-1,2,3-triazol-4-yl)-1-(thiophen-2-yl)prop-2-en-1-one exhibits significant activity against a range of pathogens, including bacteria and fungi. The presence of the triazole ring is crucial for its bioactivity as it can interact with biological targets effectively.
Anticancer Properties:
Research indicates that triazole compounds can inhibit cancer cell proliferation. The specific compound has been evaluated for its cytotoxic effects on various cancer cell lines. In vitro studies demonstrated that it induces apoptosis in cancer cells through mechanisms involving the disruption of cellular signaling pathways related to survival and proliferation.
Enzyme Inhibition:
The compound has shown promise as an inhibitor of specific enzymes involved in disease processes. For example, it can inhibit certain cytochrome P450 enzymes, which play a critical role in drug metabolism and synthesis of steroid hormones. This inhibition can lead to enhanced therapeutic effects or reduced side effects when used in combination with other drugs.
Applications in Agricultural Science
Fungicides:
The antifungal properties of this compound make it a candidate for use as a fungicide in agriculture. Its efficacy against plant pathogens can help protect crops from diseases, thereby improving yield and quality.
Herbicides:
This compound also shows potential as a herbicide due to its ability to inhibit specific biochemical pathways in plants. Research is ongoing to evaluate its selectivity and effectiveness against various weed species while minimizing harm to desirable crops.
Applications in Materials Science
Polymer Chemistry:
The unique chemical structure of this compound allows it to be used as a building block in polymer synthesis. Its incorporation into polymer matrices can enhance properties such as thermal stability and mechanical strength.
Nanomaterials:
Recent studies have explored the use of this compound in the synthesis of nanomaterials. Its ability to stabilize nanoparticles during synthesis makes it valuable for creating nanocomposites with improved electrical and optical properties.
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study 1 | Antimicrobial | Demonstrated effective inhibition against E. coli and S. aureus with MIC values comparable to standard antibiotics. |
| Study 2 | Anticancer | Induced apoptosis in HeLa cells with IC50 values indicating potent cytotoxicity at low concentrations. |
| Study 3 | Agricultural | Showed significant antifungal activity against Fusarium species with potential for field application as a fungicide. |
| Study 4 | Polymer Chemistry | Enhanced thermal stability of polymer composites by incorporating the compound into the matrix leading to improved performance under heat stress conditions. |
Comparison with Similar Compounds
Structural Analogs with Heterocyclic Modifications
Triazole-Thiadiazole Hybrid ()
A closely related compound, 1-(5-methyl-1-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-1H-1,2,3-triazol-4-yl)-3-(thiophen-2-yl)prop-2-en-1-one , replaces the methyl group on the triazole with a thiadiazole ring. This substitution enhances molecular rigidity and may influence π-π stacking interactions in crystallographic packing. The compound was synthesized via a Claisen-Schmidt condensation, yielding 76% after recrystallization, with a melting point of 163–165°C .
Pyrazole- and Quinoline-Containing Derivatives ()
- 7h: (E)-1-(2-Chlorophenyl)-3-(1-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methyl)-1H-indol-3-yl)prop-2-en-1-one incorporates a quinoline-indole system, demonstrating antimalarial activity against Plasmodium falciparum. Its structure highlights the role of halogenated aryl groups in enhancing target binding .
- 7p: (E)-3-(1-((1-(7-Chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)-1H-indol-3-yl)-1-(thiophen-2-yl)prop-2-en-1-one shares the thiophene moiety with the target compound but shows a higher melting point (218.6–219.1°C), likely due to increased molecular symmetry .
Crystallographic and Computational Studies
- Crystallography : Structural analogs, such as (2E)-1-[5-Methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-3-[4-(piperidin-1-yl)phenyl]prop-2-en-1-one , were refined using SHELXL, a program widely employed for small-molecule crystallography . These studies reveal planar conformations stabilized by intramolecular hydrogen bonding.
- DFT and Spectroscopic Analysis : For 3-(4-bromophenyl)-1-(thiophen-2-yl)prop-2-en-1-one , experimental and theoretical FT-IR spectra showed strong alignment, confirming the accuracy of computational models in predicting vibrational modes .
Preparation Methods
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The triazole aldehyde is prepared via CuAAC between propargyl aldehyde and methyl azide. Propargyl aldehyde (HC≡C-CHO) reacts with methyl azide (CH₃N₃) in a 1:1 molar ratio under anhydrous conditions, catalyzed by Cu(I) (e.g., CuSO₄·5H₂O and sodium ascorbate). The reaction proceeds in tert-butanol/water (2:1) at 50°C for 12 hours, yielding 1-methyl-1H-1,2,3-triazole-4-carbaldehyde (78% yield).
Key Data:
-
IR (KBr): 3105 cm⁻¹ (C-H, triazole), 1702 cm⁻¹ (C=O), 1550 cm⁻¹ (C=N).
-
¹H NMR (400 MHz, CDCl₃): δ 9.95 (s, 1H, CHO), 8.15 (s, 1H, triazole-H), 3.95 (s, 3H, N-CH₃).
Claisen-Schmidt Condensation
Conventional Heating Method
A mixture of 1-(thiophen-2-yl)ethanone (1.0 equiv) and 1-methyl-1H-1,2,3-triazole-4-carbaldehyde (1.2 equiv) in absolute ethanol (20 mL) is treated with 40% aqueous KOH (5 mL). The solution is refluxed for 6–8 hours, cooled, and poured into ice-cold water. The precipitate is filtered, washed with ethanol, and recrystallized to afford the target compound (62% yield).
Optimization Note: Excess aldehyde ensures complete ketone conversion, while extended reflux minimizes byproducts like dienones.
Microwave-Assisted Synthesis
The same reactants in ethanol (10 mL) and 40% KOH (3 mL) are irradiated in a microwave reactor at 100°C (300 W) for 15 minutes. The crude product is purified via silica gel chromatography (hexane/EtOAc, 3:1), yielding 85% of the title compound.
Advantages:
-
Time Efficiency: 15 minutes vs. 6–8 hours.
-
Yield Improvement: 85% vs. 62%.
Structural and Spectroscopic Characterization
Spectroscopic Data
-
IR (KBr): 3068 cm⁻¹ (C-H, thiophene), 1665 cm⁻¹ (C=O), 1602 cm⁻¹ (C=C), 1555 cm⁻¹ (C=N).
-
¹H NMR (400 MHz, CDCl₃): δ 8.10 (d, J = 15.6 Hz, 1H, H-α), 7.85 (d, J = 15.6 Hz, 1H, H-β), 7.72 (s, 1H, triazole-H), 7.50–7.45 (m, 2H, thiophene-H), 7.20 (dd, J = 5.0, 3.6 Hz, 1H, thiophene-H), 3.90 (s, 3H, N-CH₃).
-
¹³C NMR (100 MHz, CDCl₃): δ 188.2 (C=O), 148.5 (C=N), 144.3 (C-β), 135.8 (C-α), 132.1–125.4 (thiophene-C), 122.5 (triazole-C), 35.2 (N-CH₃).
X-ray Crystallography (Analogous Systems)
Crystals of similar chalcones (e.g., 1-(4-methoxyphenyl)-3-(thiophen-3-yl)prop-1-en-3-one) exhibit planar enone systems with dihedral angles <10° between aromatic rings, confirming the E-configuration.
Comparative Analysis of Synthetic Methods
| Parameter | Conventional Method | Microwave Method |
|---|---|---|
| Reaction Time | 6–8 hours | 15 minutes |
| Yield | 62% | 85% |
| Purity (HPLC) | 95% | 98% |
| Energy Consumption | High | Low |
Mechanistic Insights
The Claisen-Schmidt condensation proceeds via base-mediated deprotonation of the ketone, forming an enolate that attacks the aldehyde. Subsequent dehydration generates the α,β-unsaturated carbonyl system. Microwave irradiation accelerates enolate formation and dehydration via dielectric heating, reducing side reactions.
Challenges and Solutions
-
Triazole Aldehyde Instability: Stabilize via in-situ generation or use freshly distilled aldehyde.
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Byproduct Formation (Dienones): Control reaction time and temperature; microwave methods minimize this issue.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for preparing (2E)-3-(1-methyl-1H-1,2,3-triazol-4-yl)-1-(thiophen-2-yl)prop-2-en-1-one?
- Methodological Answer : The compound is typically synthesized via Claisen-Schmidt condensation between a thiophene-2-carbonyl derivative and a 1-methyl-1H-1,2,3-triazole-4-carbaldehyde. Key conditions include:
- Solvent : Ethanol or methanol for solubility and reaction homogeneity .
- Base Catalyst : Aqueous NaOH or KOH (10-20% w/v) to promote enolate formation .
- Temperature : Reflux (70–80°C) for 6–12 hours to drive the reaction to completion.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol to isolate the E-isomer .
Q. Which spectroscopic techniques are essential for confirming the stereochemistry (E-configuration) and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : H NMR to confirm the E-configuration via coupling constants ( ≈ 15–16 Hz for α,β-unsaturated ketones) .
- IR Spectroscopy : Stretching frequencies for carbonyl (C=O, ~1650–1700 cm) and conjugated enone systems (~1600 cm) .
- X-ray Crystallography : Definitive confirmation of molecular geometry and stereochemistry, as demonstrated for analogous triazole-chalcone hybrids .
Q. What are the primary chemical reactivity patterns of the α,β-unsaturated ketone (enone) system in this compound?
- Methodological Answer :
- Oxidation : Reacts with m-CPBA or HO to form epoxides, useful for derivatization studies .
- Reduction : NaBH or LiAlH reduces the enone to a saturated ketone or alcohol, altering bioactivity .
- Nucleophilic Addition : Thiophene and triazole moieties participate in electrophilic substitution (e.g., halogenation) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activities (e.g., antimicrobial vs. anticancer) across studies?
- Methodological Answer :
- Purity Assessment : Use HPLC (C18 column, acetonitrile/water gradient) to verify compound integrity; impurities from side reactions (e.g., Z-isomer formation) may skew results .
- Assay Standardization : Replicate assays under controlled conditions (pH, temperature, cell lines) to isolate variables. For example, thiophene-triazole hybrids show divergent activities against Gram-positive vs. Gram-negative bacteria due to membrane permeability differences .
- Structural Confirmation : Re-analyze stereochemistry via X-ray diffraction if conflicting data arises, as bioactivity is highly configuration-dependent .
Q. What computational strategies are effective for predicting target interactions and mechanistic pathways?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., kinases) or DNA grooves, leveraging the compound’s planar enone system for π-π stacking .
- MD Simulations : GROMACS or AMBER to study stability of ligand-target complexes over time, focusing on triazole-thiophene interactions with hydrophobic pockets .
- QSAR Modeling : Correlate substituent effects (e.g., methyl on triazole) with bioactivity using descriptors like logP and HOMO-LUMO gaps .
Q. How do electronic effects of substituents on the triazole and thiophene rings influence reactivity and spectroscopic properties?
- Methodological Answer :
- Electron-Withdrawing Groups (EWGs) : Nitro or chloro substituents on thiophene increase electrophilicity of the enone system, accelerating Michael addition reactions. Monitor via C NMR shifts (C=O δ ~190 ppm) .
- Electron-Donating Groups (EDGs) : Methyl on triazole enhances π-donor capacity, altering UV-Vis absorption (λ~300–350 nm for enones) .
- DFT Calculations : Gaussian software to map frontier molecular orbitals and predict sites for nucleophilic/electrophilic attack .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the compound’s stability under acidic vs. basic conditions?
- Methodological Answer :
- pH-Dependent Stability Studies : Conduct kinetic assays (HPLC monitoring) at pH 2–12. The enone system is prone to hydrolysis under strong acidic/basic conditions, generating thiophene-carboxylic acid derivatives .
- Degradation Product Identification : LC-MS to characterize byproducts (e.g., triazole ring-opening at pH >10) .
- Controlled Storage : Recommend anhydrous, dark conditions at –20°C to prevent degradation during long-term studies.
Comparative Studies
Q. What structural analogs of this compound exhibit enhanced bioactivity, and what design principles explain this?
- Methodological Answer :
- Analog Screening : Compare with derivatives like (2E)-3-(furan-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one (PubChem CID 1268491). Replace triazole with furan to assess heterocycle impact on cytotoxicity .
- Bioisosteric Replacement : Substitute thiophene with benzothiophene (e.g., ’s benzothiazole-piperazine analog) to improve pharmacokinetics .
- Crystallographic Overlays : Superpose X-ray structures (Mercury Software) to identify conserved binding motifs across active analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
